Cas no 2090657-50-2 (3-bromo-5-(difluoromethyl)-1,2-oxazole)

3-Bromo-5-(difluoromethyl)-1,2-oxazole is a halogenated heterocyclic compound featuring a difluoromethyl substituent, which enhances its reactivity and utility in synthetic chemistry. The bromine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. The difluoromethyl group imparts unique electronic and steric properties, making this compound valuable in the development of agrochemicals, pharmaceuticals, and materials science. Its oxazole core contributes to stability while allowing for diverse derivatization. This compound is particularly useful in medicinal chemistry for the synthesis of bioactive molecules, leveraging its balanced lipophilicity and metabolic stability. Suitable for controlled reactions under inert conditions.
3-bromo-5-(difluoromethyl)-1,2-oxazole structure
2090657-50-2 structure
Product Name:3-bromo-5-(difluoromethyl)-1,2-oxazole
CAS No:2090657-50-2
MF:C4H2BrF2NO
MW:197.96558713913
MDL:MFCD32744424
CID:5222550
PubChem ID:131384199
Update Time:2025-06-11

3-bromo-5-(difluoromethyl)-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • Isoxazole, 3-bromo-5-(difluoromethyl)-
    • 3-Bromo-5-(difluoromethyl)isoxazole
    • 3-bromo-5-(difluoromethyl)-1,2-oxazole
    • MDL: MFCD32744424
    • Inchi: 1S/C4H2BrF2NO/c5-3-1-2(4(6)7)9-8-3/h1,4H
    • InChI Key: KIIQODGTBPYAFT-UHFFFAOYSA-N
    • SMILES: O1C(C(F)F)=CC(Br)=N1

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Additional information on 3-bromo-5-(difluoromethyl)-1,2-oxazole

Professional Introduction to 3-bromo-5-(difluoromethyl)-1,2-oxazole (CAS No. 2090657-50-2)

3-bromo-5-(difluoromethyl)-1,2-oxazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This heterocyclic compound, with the CAS number 2090657-50-2, has garnered considerable attention due to its potential in drug development and material science. The presence of both bromine and difluoromethyl substituents makes it a valuable intermediate in synthesizing various bioactive molecules.

The compound belongs to the oxazole class of heterocycles, which are widely recognized for their role in medicinal chemistry. Oxazoles exhibit a broad spectrum of biological activities, making them indispensable in the design of pharmaceuticals. The specific substitution pattern in 3-bromo-5-(difluoromethyl)-1,2-oxazole enhances its reactivity and functionality, enabling its use in diverse synthetic pathways.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic purposes. The difluoromethyl group, in particular, has been identified as a key structural motif that can modulate the pharmacokinetic properties of drug candidates. This group imparts metabolic stability and enhances binding affinity to biological targets, making it a preferred choice for medicinal chemists.

The bromine substituent in 3-bromo-5-(difluoromethyl)-1,2-oxazole further contributes to its utility as a synthetic building block. Brominated compounds are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions facilitate the introduction of additional functional groups, expanding the chemical space available for drug discovery.

Current research highlights the compound's potential in the synthesis of antiviral and anticancer agents. The oxazole ring's ability to interact with biological macromolecules makes it an attractive scaffold for designing molecules that can disrupt pathogenic processes. For instance, studies have demonstrated that oxazole derivatives can inhibit viral proteases and kinases, offering promising leads for antiviral drug development.

The impact of fluorine atoms on the electronic properties of molecules is well-documented. In 3-bromo-5-(difluoromethyl)-1,2-oxazole, the two fluorine atoms enhance the lipophilicity of the compound, which is crucial for membrane permeability and oral bioavailability. This feature is particularly relevant in drug design, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy.

Synthetic methodologies involving 3-bromo-5-(difluoromethyl)-1,2-oxazole have been refined to achieve high yields and purity. Advanced techniques such as flow chemistry and microwave-assisted synthesis have enabled efficient production scales suitable for industrial applications. These advancements underscore the compound's importance not only in academic research but also in industrial pharmaceutical manufacturing.

The versatility of 3-bromo-5-(difluoromethyl)-1,2-oxazole extends beyond its role as a precursor in drug synthesis. It has also been explored as a material for developing advanced polymers and coatings due to its thermal stability and chemical resistance. The incorporation of halogenated heterocycles into polymer matrices can enhance material properties such as durability and flame retardancy.

In conclusion, 3-bromo-5-(difluoromethyl)-1,2-oxazole (CAS No. 2090657-50-2) represents a cornerstone in modern chemical synthesis and pharmaceutical innovation. Its unique structural features make it an invaluable tool for researchers aiming to develop novel therapeutics and advanced materials. As scientific understanding progresses, the potential applications of this compound are expected to expand further, solidifying its position as a key player in both academic and industrial research endeavors.

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